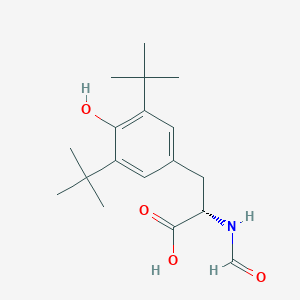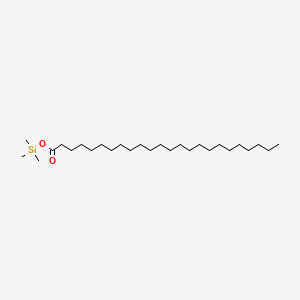
Methylaplysinopsin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylaplysinopsin is a tryptophan-derived marine natural productThese compounds are primarily isolated from marine organisms such as sponges, stony corals, sea anemones, and nudibranchs . This compound has garnered significant interest due to its diverse biological activities, including antimicrobial, antimalarial, and monoamine oxidase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylaplysinopsin typically involves the condensation of 3-formylindole with an imidazolidinone derivative. This reaction can be carried out by boiling the reactants in acetic acid in the presence of sodium acetate or piperidine . Another method involves the reaction of 5-bromoindole-3-carboxaldehyde with creatinine under nitrogen gas . The reaction conditions often include heating and the use of solvents such as dimethylformamide (DMF) for crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methylaplysinopsin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the indole ring or the imidazolidinone moiety.
Substitution: Halogenation, particularly bromination, is a common substitution reaction for aplysinopsins.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Bromine or N-bromosuccinimide (NBS) is used for bromination reactions.
Major Products
The major products formed from these reactions include various brominated and oxidized derivatives of this compound. These derivatives often exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
Methylaplysinopsin has a wide range of scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of novel bioactive compounds.
Biology: It is used to study the biological pathways and mechanisms of marine natural products.
Medicine: This compound exhibits potential as an antimicrobial, antimalarial, and antidepressant agent.
Industry: It can be used in the development of pharmaceuticals and as a lead compound for drug discovery.
Mechanism of Action
Methylaplysinopsin exerts its effects primarily through the inhibition of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine . By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain, which can have antidepressant effects. Additionally, it has been shown to enhance serotonergic activity in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Aplysinopsin: The parent compound from which methylaplysinopsin is derived.
Bromoaplysinopsin: A brominated derivative with enhanced biological activity.
Isoaplysinopsin: An isomer with similar biological properties.
Uniqueness
This compound is unique due to its specific methylation pattern, which contributes to its distinct biological activities. Compared to other aplysinopsins, it has shown higher potency in certain assays, such as the inhibition of serotonin uptake .
Properties
CAS No. |
66492-97-5 |
|---|---|
Molecular Formula |
C15H16N4O |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
5-[(Z)-indol-3-ylidenemethyl]-1,3-dimethyl-2-methyliminoimidazol-4-ol |
InChI |
InChI=1S/C15H16N4O/c1-16-15-18(2)13(14(20)19(15)3)8-10-9-17-12-7-5-4-6-11(10)12/h4-9,20H,1-3H3/b10-8+,16-15? |
InChI Key |
NPZLCZOPHDKHEZ-UBXUFMGXSA-N |
Isomeric SMILES |
CN=C1N(C(=C(N1C)O)/C=C/2\C=NC3=CC=CC=C32)C |
Canonical SMILES |
CN=C1N(C(=C(N1C)O)C=C2C=NC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


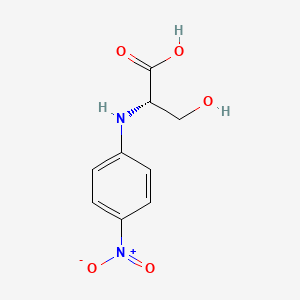
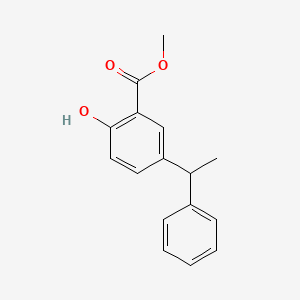

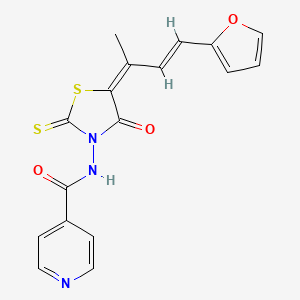
![Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]-](/img/structure/B14460037.png)
![[diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate](/img/structure/B14460040.png)
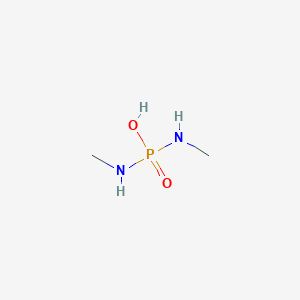
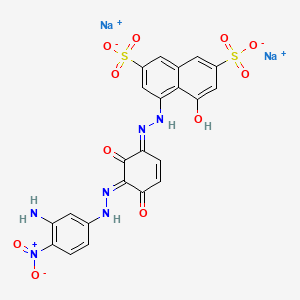
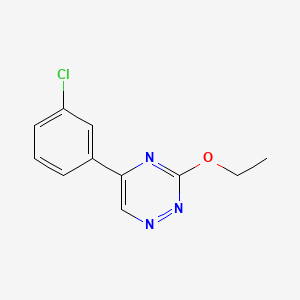
![3,3'-[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]di(propan-1-ol)](/img/structure/B14460073.png)
![5,5-Dimethyl-2-[(naphthalen-2-yl)oxy]-1,3-oxazol-4(5H)-one](/img/structure/B14460074.png)
![N-Methyl-N'-[3-(trifluoromethyl)phenyl]-N,N'-bis(trimethylsilyl)urea](/img/structure/B14460076.png)
